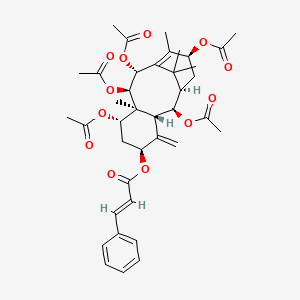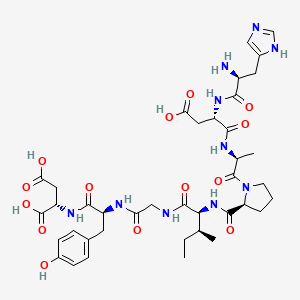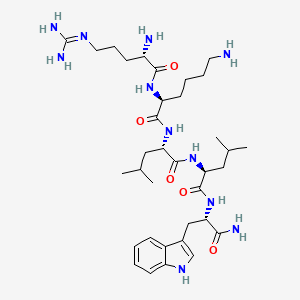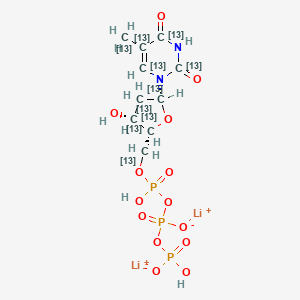
Thalidomide-5-O-C5-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5-O-C5-NH2 (hydrochloride): is a synthetic compound that incorporates a cereblon ligand based on Thalidomide and a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for its ability to recruit the CRBN protein, making it a valuable tool in the development of targeted protein degradation therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Thalidomide-5-O-C5-NH2 (hydrochloride) involves the synthesis of a ligand-linker conjugate. The cereblon ligand, based on Thalidomide, is connected to a linker that facilitates its use in PROTAC technology . Specific details on the reaction conditions and synthetic routes are proprietary and typically provided by suppliers like MedChemExpress .
Industrial Production Methods: Industrial production methods for Thalidomide-5-O-C5-NH2 (hydrochloride) are not widely published. the general approach involves large-scale synthesis of the ligand-linker conjugate, followed by purification and quality control to ensure the compound’s efficacy and safety for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5-O-C5-NH2 (hydrochloride) primarily undergoes conjugation reactions where it is connected to a ligand for protein by a linker to form PROTACs . This compound does not typically undergo oxidation, reduction, or substitution reactions in its intended applications.
Common Reagents and Conditions: The common reagents used in the synthesis of Thalidomide-5-O-C5-NH2 (hydrochloride) include the cereblon ligand (Thalidomide), a linker molecule, and various solvents and catalysts to facilitate the conjugation reaction .
Major Products: The major product formed from the reactions involving Thalidomide-5-O-C5-NH2 (hydrochloride) is the PROTAC molecule, which is used in targeted protein degradation research .
Aplicaciones Científicas De Investigación
Thalidomide-5-O-C5-NH2 (hydrochloride) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Thalidomide-5-O-C5-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex . This recruitment leads to the ubiquitination and subsequent degradation of target proteins, making it a powerful tool in targeted protein degradation research .
Comparación Con Compuestos Similares
Thalidomide-O-C5-NH2 hydrochloride: Another cereblon ligand used in PROTAC technology.
Thalidomide-NH-C5-NH2 hydrochloride: A similar compound with a different linker structure.
Uniqueness: Thalidomide-5-O-C5-NH2 (hydrochloride) is unique due to its specific linker structure, which may offer different binding affinities and degradation efficiencies compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H22ClN3O5 |
|---|---|
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
5-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H21N3O5.ClH/c19-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)21(17(12)24)14-6-7-15(22)20-16(14)23;/h4-5,10,14H,1-3,6-9,19H2,(H,20,22,23);1H |
Clave InChI |
SOARARVJMPMSOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)




![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)





